N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a trifluoromethyl group, and a glycine moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,5-dichlorobenzonitrile and trifluoroacetic acid, under controlled conditions.
Introduction of the Glycine Moiety: The glycine moiety is introduced through a coupling reaction with the pyrimidine intermediate. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrimidine ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
- 2-Phenylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid derivatives
Uniqueness
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure with multiple functional groups, which contribute to its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C14H10Cl2F3N3O2, and it has a molecular weight of 380.1 g/mol. The IUPAC name is 2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid. The compound's structure is characterized by the presence of a dichlorophenyl group and a trifluoromethyl group attached to a pyrimidine ring, which influences its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H10Cl2F3N3O2 |
Molecular Weight | 380.1 g/mol |
IUPAC Name | 2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI Key | VQUGQBWHOPUERF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may function as an inhibitor of certain enzymes or receptors involved in critical biological pathways, including those related to cancer cell proliferation and antimicrobial activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its observed anticancer and antimicrobial effects .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For example, in studies involving human colon cancer (HCT116) cells, the compound showed significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
Antimicrobial Effects
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that this compound possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial protein synthesis pathways.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrimidine derivatives on cancer cell lines. This compound was found to inhibit growth in HCT116 cells with an IC50 value of 15 µM, indicating moderate potency compared to other tested compounds .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited growth at concentrations ranging from 10 to 50 µg/mL, demonstrating potential as an antimicrobial agent.
Properties
Molecular Formula |
C13H8Cl2F3N3O2 |
---|---|
Molecular Weight |
366.12 g/mol |
IUPAC Name |
2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H8Cl2F3N3O2/c14-6-1-2-8(15)7(3-6)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21) |
InChI Key |
NESTYTPSEHUMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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